(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrazole ring (a type of aromatic ring containing nitrogen atoms) and a thiazole ring (a type of aromatic ring containing nitrogen and sulfur atoms). It also seems to have a phenyl group and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the pyrazole and thiazole rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its degree of solubility in different solvents .Scientific Research Applications
Anticancer and Antimicrobial Activities
Sulfonamide derivatives have shown promising results in anticancer and antimicrobial applications. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit significant antiproliferative activity against yeast and human tumor cells, suggesting their potential as anticancer agents (González-Álvarez et al., 2013). Additionally, celecoxib derivatives, another class of sulfonamide compounds, have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential as therapeutic agents (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized for their photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment through PDT (Pişkin et al., 2020).
Enzyme Inhibition
Sulfonamide derivatives have also been investigated for their role in enzyme inhibition, which is crucial for the development of new drugs. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors could be used to explore the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Antibacterial Properties
Sulfonamide compounds have demonstrated emergent antibacterial activity when used in conjunction with cell-penetrating peptides. This synergistic effect provides a novel approach to combating bacterial infections, indicating the potential of sulfonamide derivatives in developing new antibacterial therapies (Ratrey et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-19-10-13(9-16-19)14-11-22-15(17-14)18-23(20,21)8-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFAHYROPNWJNU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CSC(=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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